An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone
An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone
Introduction
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone, a novel heterocyclic compound. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative. We will delve into the "why" behind each experimental choice, ensuring a self-validating system of protocols and data interpretation. Our approach is grounded in a multi-technique strategy, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a cohesive and irrefutable structural assignment.
The Analytical Challenge: Unveiling the Molecular Architecture
The target molecule, 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone, presents a unique combination of a substituted triazole ring and an aliphatic ketone moiety. Our elucidation strategy is therefore designed to systematically probe and confirm the connectivity and spatial arrangement of each component.
Molecular Structure:
Our investigation will proceed through a logical sequence of analyses, beginning with mass spectrometry to determine the molecular formula, followed by infrared spectroscopy to identify key functional groups, and culminating in a suite of NMR experiments to map the precise atomic connectivity.
Mass Spectrometry: The First Glimpse into the Molecular Formula
The initial step in any structure elucidation is to ascertain the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
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Sample Preparation: A 1 mg sample of the compound is dissolved in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid to facilitate protonation.
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Instrument Parameters: The sample is introduced into an ESI-MS system operating in positive ion mode. The capillary voltage is typically set to 3.5 kV, and the source temperature is maintained at 120°C.
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Data Acquisition: Data is acquired over a mass-to-charge (m/z) range of 50-500.
Data Interpretation and Fragmentation Analysis
The ESI-MS analysis is expected to yield a prominent protonated molecular ion [M+H]⁺. The accurate mass of this ion allows for the determination of the elemental formula.
| Ion | Predicted m/z | Elemental Formula |
| [M+H]⁺ | 154.1035 | C₇H₁₂N₃O⁺ |
The fragmentation pattern observed in the tandem MS (MS/MS) spectrum provides crucial structural information. Key fragmentation pathways for ketones, such as α-cleavage, are anticipated.[1] The triazole ring is also expected to undergo characteristic fragmentation.[2]
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| 126 | Loss of CO | Indicates the presence of a carbonyl group. |
| 111 | Loss of C₃H₇ (isopropyl group) | Confirms the presence of the isopropyl moiety adjacent to the carbonyl. |
| 83 | [1-methyl-1H-1,2,4-triazole-5-carbonyl]⁺ | Result of α-cleavage, confirming the ketone-triazole linkage. |
| 56 | [C₃H₅N₂]⁺ | Fragmentation of the triazole ring. |
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
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Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is taken prior to sample analysis.
Spectral Interpretation
The IR spectrum will be dominated by a strong absorption band characteristic of a ketone carbonyl group. Saturated aliphatic ketones typically show a C=O stretching vibration in the region of 1715 cm⁻¹.[3]
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~2970 | C-H stretch | Aliphatic (CH₃, CH) |
| ~1715 | C=O stretch | Ketone |
| ~1520 | C=N stretch | Triazole ring |
| ~1460 | C-H bend | Aliphatic |
The presence of a strong peak around 1715 cm⁻¹ is a clear indicator of a saturated ketone, which is consistent with the proposed structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments will be employed to unambiguously assign all proton and carbon signals and establish their connectivity.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[5]
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Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer.
¹H NMR: Proton Environment and Connectivity
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | s | 1H | H-3 (triazole) | The lone proton on the triazole ring is expected to be deshielded. |
| ~4.0 | s | 3H | N-CH₃ | The methyl group attached to the nitrogen of the triazole. |
| ~3.5 | septet | 1H | CH(CH₃)₂ | The methine proton is split by the six equivalent protons of the two methyl groups. |
| ~1.2 | d | 6H | CH(CH ₃)₂ | The two methyl groups of the isopropyl moiety are equivalent and are split by the methine proton. |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | C=O | The carbonyl carbon of the ketone is highly deshielded. |
| ~160 | C-5 (triazole) | The triazole carbon attached to the carbonyl group. |
| ~150 | C-3 (triazole) | The other carbon of the triazole ring. |
| ~40 | CH(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~35 | N-CH₃ | The methyl carbon attached to the triazole nitrogen. |
| ~18 | CH(CH ₃)₂ | The two equivalent methyl carbons of the isopropyl group. |
2D NMR: Connecting the Pieces
2D NMR experiments are crucial for confirming the assignments made from the 1D spectra and for establishing the connectivity between different parts of the molecule.
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Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. The HSQC spectrum will show cross-peaks connecting the proton signals to their corresponding carbon signals, confirming the assignments in the tables above. For example, a cross-peak will be observed between the proton signal at ~3.5 ppm and the carbon signal at ~40 ppm.
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Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments.[6]
Key Predicted HMBC Correlations:
| Proton (¹H) | Correlated Carbons (¹³C) | Significance |
| H-3 (triazole, ~8.0 ppm) | C-5, N-CH₃ | Confirms the position of the N-methyl group relative to the triazole proton. |
| N-CH₃ (~4.0 ppm) | C-5, C-3 | Confirms the attachment of the methyl group to the triazole ring. |
| CH(CH₃)₂ (~3.5 ppm) | C=O, CH(C H₃)₂, C-5 | Crucial correlation confirming the isopropyl group is attached to the carbonyl, which is in turn attached to the triazole ring. |
| CH(CH ₃)₂ (~1.2 ppm) | C=O, C H(CH₃)₂ | Confirms the isopropyl group structure. |
Visualizing the Elucidation Pathway
The following diagrams illustrate the logical workflow of the structure elucidation process and the key correlations that confirm the final structure.
Caption: Workflow for the structure elucidation of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone.
Caption: Diagram of key HMBC correlations confirming the molecular structure.
Conclusion
The synergistic application of mass spectrometry, infrared spectroscopy, and a suite of NMR experiments provides a robust and self-validating pathway for the complete structure elucidation of 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone. The initial MS and IR data provide the molecular formula and identify key functional groups, setting the stage for the detailed connectivity mapping by NMR. The unequivocal assignments from 1D and 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, converge to a single, unambiguous structure. This guide exemplifies a rigorous, logic-driven approach to structure elucidation, essential for advancing research and development in the chemical and pharmaceutical sciences.
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